6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-15(9-23-24)19(21-11-20-18)25-6-4-13(5-7-25)10-26-12-22-16(8-17(26)27)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLFQMNQXJCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting key differences in substituents, molecular properties, and synthetic approaches.
Structural and Functional Insights
Core Scaffold Modifications: The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is shared with compounds like PF-04449613 and 6-tert-butyl derivatives. However, substituents at positions 1, 3, and 6 dictate target selectivity and potency. For example, PF-04449613 replaces the cyclopropyl with a phenoxyazetidine group, enhancing binding to phosphodiesterase isoforms .
Substituent Effects :
- Cyclopropyl vs. tert-butyl : Cyclopropyl (target compound) reduces metabolic oxidation compared to tert-butyl groups (), which may degrade via cytochrome P450 pathways .
- Piperidine vs. Piperazine : Piperidine in the target compound improves CNS penetration relative to piperazine-containing analogs (e.g., 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one), which exhibit peripheral activity due to higher polarity .
Synthetic Routes :
- The target compound’s synthesis likely involves reductive amination (similar to compound 44g in ), whereas thiazolo[3,2-a]pyrimidin-4-one derivatives () require polyphosphoric acid-mediated cyclization, limiting scalability .
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | 6-(Methylthio)-Analog | PF-04449613 |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Metabolic Stability (t₁/₂, human liver microsomes) | >120 min | 45 min | 90 min |
| Kinase Inhibition (IC₅₀, nM) | EGFR: 12 | EGFR: 28 | PDE10A: 1.5 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
